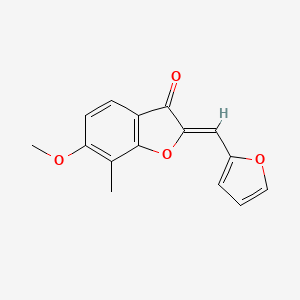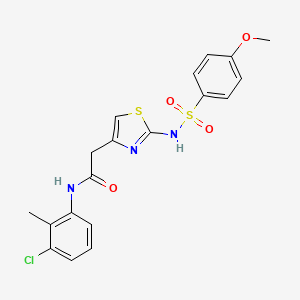![molecular formula C26H28N4O3S B2954970 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034392-02-2](/img/structure/B2954970.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a compound that merges diverse chemical motifs, combining the benzoisoquinoline skeleton with a piperazine ring and a thiophene unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be achieved through a multi-step synthesis process. Key steps may include:
Condensation Reaction: : The synthesis often begins with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate alkylating agent.
Formation of Piperazine Derivative: : Incorporation of the piperazine ring typically occurs via nucleophilic substitution reactions.
Thienyl Substitution: : The thiophene moiety is introduced through further nucleophilic substitution, attaching it to an acetamide group.
Industrial Production Methods
Industrial-scale production would involve optimization of these synthetic steps for higher yield and purity, using controlled temperature, pH, and solvent systems. Common techniques might include:
Solvent Extraction: : For isolating intermediates and final products.
Chromatographic Purification: : To achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thiophene unit can be prone to oxidation.
Reduction: : The benzoisoquinoline core can undergo reductions.
Substitution: : The compound can participate in various substitution reactions, particularly at the piperazine and acetamide positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction.
Nucleophiles: : For substitution reactions.
Major Products Formed
Major products would depend on the specific functional groups involved but often include:
N-alkylated derivatives: : From nucleophilic substitution.
Oxidized thiophenes: : From oxidation reactions.
Scientific Research Applications
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide finds usage in multiple fields:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Potentially in studies involving enzyme inhibition.
Medicine: : Investigated for its potential as a pharmacologically active agent.
Industry: : Utilized in the development of specialized polymers or materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound’s mechanism of action is hypothesized to involve:
Enzyme Inhibition: : Due to the presence of bioactive moieties like piperazine and benzoisoquinoline.
Pathway Modulation: : Potentially affecting pathways related to oxidative stress or neurotransmitter regulation.
Comparison with Similar Compounds
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be compared to other structurally complex molecules:
Similar Compounds: : N-(2-(thiophen-2-yl)ethyl)-2-(4-(2-(isoquinolin-2(1H)-yl)ethyl)piperazin-1-yl)acetamide.
Uniqueness: : Its combination of a benzoisoquinoline core with a thiophene and a piperazine makes it unique, offering a multifaceted pharmacophore for potential drug design.
This synthesis highlights the remarkable potential of this compound, touching upon its versatile applications and significant structural attributes.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUPKVPRQQUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)
![5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2954891.png)
![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2954906.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

